7,12-Dihydroxymethylbenz(a)anthracene-3,4-diol is a complex organic compound classified within the polycyclic aromatic hydrocarbons category. It has the molecular formula and a molecular weight of approximately 320.339 g/mol. This compound is characterized by two hydroxymethyl groups and two hydroxyl groups attached to a phenanthrene backbone, contributing to its potential versatility in various chemical reactions and applications .
The synthesis of 7,12-Dihydroxymethylbenz(a)anthracene-3,4-diol typically involves multi-step organic reactions. A common synthetic route includes the reaction of benzofurazan oxide with 1-naphthol in the presence of sodium methoxide in methanol under a nitrogen atmosphere. The reaction is maintained at room temperature for 24 hours, followed by cooling to -4°C for an additional 24 hours to yield the desired product.
In industrial settings, similar synthetic routes are employed but scaled up to meet production demands. These processes are conducted in cGMP (current Good Manufacturing Practice) facilities to ensure high purity and quality, with production capacities ranging from kilograms to metric tons based on market needs.
The molecular structure of 7,12-Dihydroxymethylbenz(a)anthracene-3,4-diol features a complex arrangement typical of polycyclic aromatic hydrocarbons. The compound includes two hydroxymethyl groups (-CH2OH) and two hydroxyl groups (-OH) attached to the phenanthrene structure.
7,12-Dihydroxymethylbenz(a)anthracene-3,4-diol can undergo several chemical reactions:
The mechanism of action for 7,12-Dihydroxymethylbenz(a)anthracene-3,4-diol involves its interaction with biological macromolecules such as proteins and nucleic acids. The presence of hydroxyl and hydroxymethyl groups facilitates hydrogen bonding and allows the compound to modulate enzymatic activities and gene expression. This interaction is critical for its potential biological effects, including antimicrobial and anticancer activities .
Property | Value |
---|---|
Melting Point | 222-223 °C |
Boiling Point | Approximately 390.57 °C |
Density | Approximately 1.0992 g/cm³ |
Refractive Index | Approximately 1.7870 |
pKa | 14.38 ± 0.10 (Predicted) |
The compound exhibits significant stability due to its polycyclic structure but can participate in various chemical reactions as mentioned earlier . Its solubility characteristics depend on the solvent used due to the presence of polar functional groups.
7,12-Dihydroxymethylbenz(a)anthracene-3,4-diol has diverse applications in scientific research:
This compound's unique structure and properties make it a valuable subject for ongoing research in various scientific fields.
7,12-Dihydroxymethylbenz(a)anthracene-3,4-diol is a critical biotransformation intermediate in the metabolic activation pathway of the potent carcinogen 7,12-dimethylbenz[a]anthracene (DMBA). Its formation involves a tightly regulated two-step enzymatic cascade. Initial oxidation by cytochrome P450 monooxygenases, predominantly CYP1B1, targets the 3,4-positions of the DMBA nucleus or its hydroxymethyl derivatives (7-hydroxymethyl-12-methylbenz[a]anthracene or 7-methyl-12-hydroxymethylbenz[a]anthracene). This step generates highly reactive 3,4-epoxide intermediates. These epoxides are rapidly hydrolyzed by microsomal epoxide hydrolase (mEH), yielding the corresponding trans-3,4-dihydrodiols. High-pressure liquid chromatography (HPLC) and mass spectrometry analyses confirm that 7,12-dihydroxymethylbenz(a)anthracene-3,4-diol is one of four trans-3,4-dihydrodiol metabolites identified from DMBA or its monohydroxymethyl derivatives [3].
This diol represents a proximate carcinogen, requiring further activation. Its significance lies in its role as the direct precursor to the ultimate carcinogenic species: the 3,4-diol-1,2-epoxides. Studies using liver microsomes demonstrate that the trans-3,4-dihydrodiols of DMBA and its hydroxymethyl derivatives exhibit substantially enhanced DNA-binding activity compared to the parent DMBA upon further metabolic oxidation [3]. This underscores the enzymatic efficiency of the P450/epoxide hydrolase system in generating biologically active intermediates.
Table 1: Enzymatic Cascade Leading to 7,12-Dihydroxymethylbenz(a)anthracene-3,4-diol Formation
Precursor Compound | Primary Enzyme(s) | Initial Metabolite | Secondary Enzyme | Final Dihydrodiol Metabolite |
---|---|---|---|---|
DMBA | Cytochrome P450 (CYP1B1) | DMBA-3,4-epoxide | Epoxide Hydrolase | DMBA-3,4-diol |
7-OHMe-12-MeBA / 7-Me-12-OHMeBA | Cytochrome P450 (CYP1B1) | HMBA-3,4-epoxide | Epoxide Hydrolase | 7,12-Dihydroxymethylbenz(a)anthracene-3,4-diol |
7,12-di(hydroxymethyl)BA | Cytochrome P450 (CYP1B1) | DiHMBA-3,4-epoxide | Epoxide Hydrolase | 7,12-Dihydroxymethylbenz(a)anthracene-3,4-diol |
The 3,4-dihydrodiol moiety is essential for the subsequent formation of the ultimate carcinogenic species: the bay-region diol-epoxides. Specifically, 7,12-dihydroxymethylbenz(a)anthracene-3,4-diol undergoes a second cytochrome P450-catalyzed oxidation, forming the highly electrophilic 3,4-diol-1,2-epoxide (syn and anti diastereomers). This metabolite exhibits exceptional reactivity with cellular DNA. Evidence from in vivo mouse skin studies using DMBA and structurally related compounds demonstrates that the 3,4-diol-1,2-epoxide is a major metabolite responsible for forming covalent DNA adducts [2] [4]. Inhibition studies using 7,8-benzoflavone (an inhibitor of mixed-function oxidases) significantly suppress mutagenesis induced by DMBA and its trans-3,4-diols in cell-mediated assays, directly linking diol-epoxide formation to biological activity [1].
A defining characteristic of this specific diol-epoxide derived from the 3,4-dihydrodiol pathway is its unusual base selectivity within DNA. Unlike most polycyclic aromatic hydrocarbon (PAH) diol-epoxides that react predominantly with deoxyguanosine, the syn diol-epoxide metabolite derived from DMBA-3,4-diol forms adenine-specific adducts in vivo. In mouse epidermis treated with DMBA, three major deoxyadenosine adducts constitute the overwhelming majority (>90%) of identified DNA adducts [4]. This preferential reaction with adenine residues represents a distinct mechanism of DNA damage compared to other PAHs like benzo[a]pyrene.
The carcinogenic potency and DNA-binding efficiency of DMBA metabolites vary significantly depending on the position of the dihydrodiol functionality and the status of the methyl groups (methyl vs. hydroxymethyl). Comparative studies reveal that the 3,4-dihydrodiol derivatives consistently exhibit superior biological activity:
Table 2: Comparative DNA Adduct Profile and Mutagenicity of Key DMBA Dihydrodiol Metabolites
Dihydrodiol Metabolite | Major DNA Adducts Formed After Further Activation | Relative DNA Binding Activity (vs. DMBA) | Relative Mutagenic Potency (V79 Cell Assay) | Primary Nucleobase Targeted |
---|---|---|---|---|
DMBA-3,4-diol | anti/syn-DMBADE-dGuo, anti/syn-DMBADE-dAdo | High (> DMBA) | Very High (6-8x DMBA at 0.05µM) | dAdo (syn), dGuo (anti) |
7,12-Dihydroxymethylbenz(a)anthracene-3,4-diol | Presumed similar to DMBA-3,4-diol adducts | High (Data suggests comparable) | High (Inferred from pathway) | Likely dAdo/dGuo |
DMBA-5,6-diol | Not identified / Minimal | Low / Negligible | Low (≤ 4x control) | - |
DMBA-8,9-diol | Not identified / Minimal | Low / Negligible | Low (≤ 4x control) | - |
DMBA-9,10-diol | Not identified / Minimal | Low / Negligible | Low (≤ 4x control) | - |
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3